![molecular formula C14H20N2O2 B12089701 tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate](/img/structure/B12089701.png)
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate: is an organic compound with the molecular formula C14H20N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate typically involves the reaction of 4-aminophenylcyclopropane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate can undergo oxidation reactions to form corresponding nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug design and development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as a stabilizer and additive in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-aminophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
- tert-Butyl (2-oxiranylmethyl)carbamate
Comparison:
- tert-Butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.
- tert-Butyl N-(2-aminophenyl)carbamate lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
- tert-Butyl (4-aminophenyl)carbamate has a similar structure but differs in the position of the amino group, affecting its reactivity and interaction with molecular targets.
- tert-Butyl (2-oxiranylmethyl)carbamate contains an oxirane ring, which introduces additional reactivity and potential for ring-opening reactions .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-aminophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17) |
Clave InChI |
SUYAPBUIUDTGLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


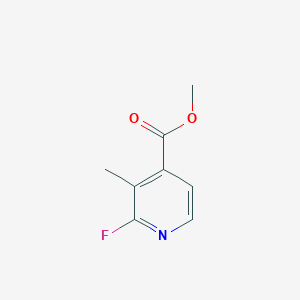


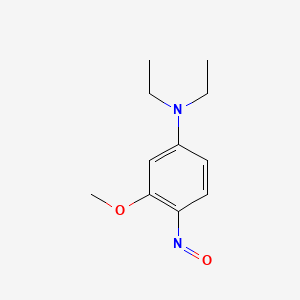
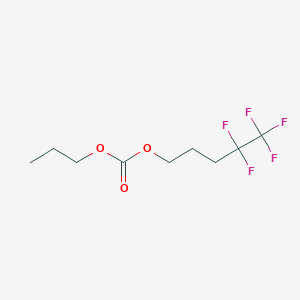
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
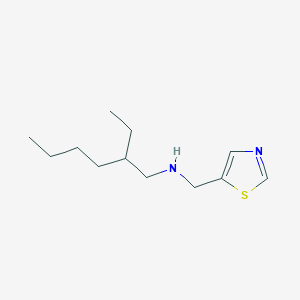
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)

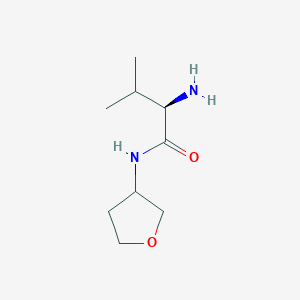
![(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)


